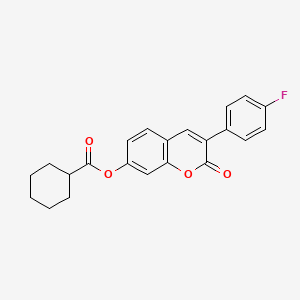
2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one is an organic compound belonging to the quinoline family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives with different oxidation states.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a similar structure.
2-Phenylquinoline: A derivative with one phenyl group.
4-Phenylquinoline: Another derivative with a phenyl group at a different position.
Uniqueness
2,4-diphenyl-7,8-dihydroquinolin-5(6H)-one is unique due to the presence of two phenyl groups and the specific substitution pattern on the quinoline ring. This structural uniqueness may contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
2,4-diphenyl-7,8-dihydro-6H-quinolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-20-13-7-12-18-21(20)17(15-8-3-1-4-9-15)14-19(22-18)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBAXBAJPLNXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362266 |
Source


|
| Record name | 2,4-Diphenyl-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5525-40-6 |
Source


|
| Record name | 2,4-Diphenyl-7,8-dihydroquinolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[3-[(4-ethoxybenzoyl)amino]phenyl]benzamide](/img/structure/B5993311.png)
![4,5-DIBROMO-N-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-4-YL]-2-THIOPHENECARBOXAMIDE](/img/structure/B5993316.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide hydrochloride](/img/structure/B5993319.png)
![2-[1-Cyclohexyl-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B5993336.png)
![4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B5993343.png)
![1-[cyclohexyl(methyl)amino]-3-{2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B5993351.png)
![N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B5993352.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B5993357.png)
![1-{2-methoxy-4-[({2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amino)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B5993362.png)
![4-[N-(4-phenyl-1-piperazinyl)ethanimidoyl]phenol](/img/structure/B5993367.png)

![5-({3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-5-isoxazolyl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B5993389.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5993391.png)
![2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5993404.png)
